molecular formula C22H16Cl2N2OS B11094256 (2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B11094256
M. Wt: 427.3 g/mol
InChI Key: PENRTCCVDAAWQS-UHFFFAOYSA-N
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Description

(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one is a synthetic organic compound that belongs to the thiazolidinone class. This compound is characterized by its unique structure, which includes a thiazolidinone ring, a dichlorobenzyl group, and phenyl groups. It has garnered interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the reaction of 2,3-dichlorobenzylamine with phenyl isothiocyanate under specific conditions. The reaction is carried out in the presence of a base, such as triethylamine, and a solvent like dichloromethane. The resulting intermediate is then cyclized to form the thiazolidinone ring.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of reduced thiazolidinone derivatives.

    Substitution: Formation of substituted thiazolidinone derivatives with various functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in treating infections and other diseases.

    Industry: Potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (2Z)-5-(2,3-dichlorobenzyl)-3-phenyl-2-(phenylimino)-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. The compound is believed to inhibit certain enzymes or proteins, leading to its biological effects. The exact molecular pathways and targets are still under investigation, but it is thought to interfere with cellular processes essential for microbial growth and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of a thiazolidinone ring with dichlorobenzyl and phenyl groups. This structure imparts specific chemical and biological properties that are not observed in simpler related compounds.

Properties

Molecular Formula

C22H16Cl2N2OS

Molecular Weight

427.3 g/mol

IUPAC Name

5-[(2,3-dichlorophenyl)methyl]-3-phenyl-2-phenylimino-1,3-thiazolidin-4-one

InChI

InChI=1S/C22H16Cl2N2OS/c23-18-13-7-8-15(20(18)24)14-19-21(27)26(17-11-5-2-6-12-17)22(28-19)25-16-9-3-1-4-10-16/h1-13,19H,14H2

InChI Key

PENRTCCVDAAWQS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N=C2N(C(=O)C(S2)CC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4

Origin of Product

United States

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